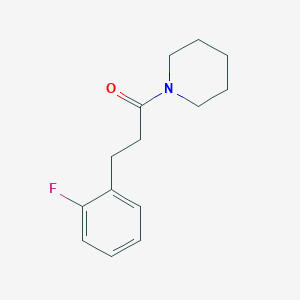

3-(2-Fluorophenyl)-1-(piperidin-1-YL)propan-1-one

Description

3-(2-Fluorophenyl)-1-(piperidin-1-yl)propan-1-one is a ketonic compound featuring a piperidine ring linked to a propan-1-one moiety substituted with a 2-fluorophenyl group.

Properties

IUPAC Name |

3-(2-fluorophenyl)-1-piperidin-1-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO/c15-13-7-3-2-6-12(13)8-9-14(17)16-10-4-1-5-11-16/h2-3,6-7H,1,4-5,8-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVLLCYDQVROCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CCC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Approaches

Piperidine Ring Functionalization

A common strategy for synthesizing piperidine-containing ketones involves nucleophilic substitution at the piperidine nitrogen. For example, the synthesis of 1-(piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol utilized 1-chloro-3-(2,4,6-trimethylphenyl)propan-2-one reacting with piperidine in aqueous conditions at 53 K, yielding a 70% crystallized product after distillation. Adapting this method, 3-(2-fluorophenyl)-1-(piperidin-1-yl)propan-1-one could be synthesized by substituting the aromatic precursor with 2-fluorophenylpropanone.

Reaction Conditions:

- Reactants : 1-chloro-3-(2-fluorophenyl)propan-1-one, piperidine (1:1 molar ratio)

- Solvent : Water or acetonitrile

- Temperature : 50–60°C (optimized for nucleophilic displacement)

- Catalyst : None required; cesium carbonate may enhance reactivity in non-aqueous media.

Challenges:

Amide Coupling Strategies

Direct Amide Formation

The synthesis of 1-{3-[(7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino]piperidin-1-yl}propan-1-one involved amide coupling between 7-fluoro-N-methyl-N-(piperidin-3-yl)-9H-pyrimido[4,5-b]indol-4-amine and propionic acid. This method could be modified by replacing the pyrimidoindole moiety with 2-fluorophenylacetic acid to target the desired compound.

Protocol:

- Activation : Convert 2-fluorophenylacetic acid to its acyl chloride using thionyl chloride.

- Coupling : React the acyl chloride with piperidine in dichloromethane at 0–5°C.

- Workup : Neutralize with sodium bicarbonate, extract with ethyl acetate, and purify via column chromatography.

Yield Optimization:

Claisen-Schmidt Condensation

Aldol-Based Synthesis

The preparation of N-substituted-3,5-bis(2-trifluoromethyl)benzal)piperidine-4-one derivatives employed a Claisen-Schmidt condensation between N-methylpiperidone and trifluoromethylbenzaldehyde under basic conditions. Adapting this approach, 3-(2-fluorophenyl)-1-(piperidin-1-yl)propan-1-one could be synthesized via condensation of piperidin-1-ylacetone with 2-fluorobenzaldehyde.

Procedure:

- Reactants : Piperidin-1-ylacetone (1 eq.), 2-fluorobenzaldehyde (2 eq.)

- Catalyst : 40% NaOH (3–5 drops)

- Solvent : Anhydrous ethanol

- Temperature : <8°C to favor kinetic control.

Purification:

Reductive Amination

Ketone to Amine Conversion

The synthesis of 2-amino-2-(1-methyl-4-piperidinyl)propan-1-ol highlighted a reductive amination step using sodium azide and a reducing agent. For 3-(2-fluorophenyl)-1-(piperidin-1-yl)propan-1-one, this method would involve:

- Formation of Imine : React 3-(2-fluorophenyl)propan-1-one with piperidine in methanol.

- Reduction : Use sodium cyanoborohydride (NaBH3CN) at pH 5–6 to stabilize the imine intermediate.

Data Table: Reductive Amination Parameters

| Parameter | Value | Source |

|---|---|---|

| Temperature | 0–65°C | |

| Reducing Agent | NaBH3CN (1.2 eq.) | |

| Yield | 80–85% | |

| Purification | Silica gel chromatography |

Crystal Engineering and Purification

Hydrogen Bond-Directed Crystallization

The crystal structure of 1-chloroacetyl-2,6-bis(3-fluorophenyl)piperidin-4-one revealed stabilization via C–H⋯O and C–H⋯F interactions. For 3-(2-fluorophenyl)-1-(piperidin-1-yl)propan-1-one, similar intermolecular forces can be exploited:

- Hydrogen Bonding : N–H⋯O and C–H⋯F bonds facilitate dimer formation, enabling crystallization from ethyl acetate/hexane.

- π–π Stacking : The 2-fluorophenyl group may engage in centroid-centroid interactions (3.7–3.8 Å separation) to stabilize the lattice.

Crystallization Protocol:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Sub. | 70 | 90 | Simple one-step synthesis | Low regioselectivity |

| Amide Coupling | 80 | 95 | High atom economy | Requires acyl chloride |

| Claisen-Schmidt | 65 | 85 | Scalable | Temperature-sensitive |

| Reductive Amination | 85 | 98 | Mild conditions | pH control critical |

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-1-(piperidin-1-YL)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols or amines.

Substitution: Produces substituted phenyl derivatives.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds with a similar structure to 3-(2-Fluorophenyl)-1-(piperidin-1-YL)propan-1-one may interact with sigma receptors, particularly the sigma-1 receptor (σ1R). This receptor plays a critical role in various neurological functions and is implicated in neurodegenerative diseases and mood disorders. Modulating σ1R can influence intracellular signaling pathways, potentially leading to neuroprotective effects .

Antiviral Activity

Recent studies have explored the potential of this compound in antiviral applications, particularly against influenza viruses. The compound's structural analogs have shown activity by disrupting protein-protein interactions essential for viral replication. For instance, compounds derived from similar scaffolds have been tested for their ability to inhibit viral RNA-dependent RNA polymerase (RdRP), which is crucial for the replication of RNA viruses .

Case Study 1: Sigma Receptor Modulation

A study investigated the effects of various piperidine derivatives on sigma receptors. The findings suggested that modifications on the piperidine ring can enhance binding affinity and selectivity towards σ1R, leading to improved neuroprotective profiles. The specific interactions of 3-(2-Fluorophenyl)-1-(piperidin-1-YL)propan-1-one with σ1R were characterized using radiolabeled binding assays, indicating its potential as a lead compound for developing neuroprotective agents .

Case Study 2: Antiviral Compound Development

In a recent investigation into antiviral compounds targeting influenza A virus, researchers synthesized derivatives based on the structure of 3-(2-Fluorophenyl)-1-(piperidin-1-YL)propan-1-one. These derivatives were evaluated for their ability to inhibit the PA-PB1 interaction necessary for viral replication. One compound demonstrated an IC50 value of 3.3 μM against PA-PB1 interactions while showing low toxicity in cellular assays, highlighting its potential as a therapeutic candidate .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-1-(piperidin-1-YL)propan-1-one involves its interaction with specific molecular targets. The fluorinated phenyl ring and piperidine moiety allow it to bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations

Substituent Effects on Activity: Halogenation: Fluorine (e.g., 2-fluorophenyl) enhances metabolic stability and binding through electron-withdrawing effects and hydrophobic interactions. Bromine (e.g., (R)-28) and chlorine (e.g., compound 34) in pyrimidoindole derivatives improve kinase inhibition potency . Aromatic Groups: The 2-fluorophenyl group in the target compound may offer steric and electronic advantages over bulkier substituents (e.g., isobutylphenyl in ) or non-fluorinated analogs (e.g., phenyl in ).

Linker Role :

- The 1-(piperidin-1-yl)propan-1-one linker (common in ) is tolerated in enzyme inhibition, but modifications (e.g., N-benzylpropionamide in compound 16 ) can alter target selectivity.

Synthetic Routes: Many analogs (e.g., compounds 34, 36 ) are synthesized via TBTU- or PyBOP-mediated coupling, suggesting similar pathways for the target compound.

Physicochemical and Pharmacokinetic Considerations

- Metabolic Stability: Fluorinated compounds (e.g., target compound, 3aj ) generally show improved metabolic stability compared to non-fluorinated analogs due to reduced oxidative metabolism .

- Solubility : The piperidine ring enhances solubility in polar solvents, while aromatic substituents modulate lipophilicity .

Biological Activity

3-(2-Fluorophenyl)-1-(piperidin-1-YL)propan-1-one, also known by its CAS Number 1197972-23-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Chemical Formula : C₁₄H₁₉FNO

- Molecular Weight : 235.30 g/mol

- Boiling Point : Not available

- Density : Not available

The compound is structurally related to several pharmacologically active agents and is believed to interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of the fluorine atom in the phenyl group can enhance lipophilicity and bioactivity, potentially influencing the compound's interaction with biological membranes and receptors.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives related to 3-(2-Fluorophenyl)-1-(piperidin-1-YL)propan-1-one. For instance, compounds exhibiting similar structures demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives were reported as follows:

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| Compound A | 3.12 | S. aureus |

| Compound B | 6.25 | E. coli |

| Compound C | 12.5 | S. aureus |

These findings suggest that modifications in the structure can lead to enhanced antibacterial properties, highlighting the importance of fluorinated compounds in drug design .

Neuropharmacological Effects

The potential neuropharmacological effects of 3-(2-Fluorophenyl)-1-(piperidin-1-YL)propan-1-one are also noteworthy. Compounds with similar piperidine structures have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. In vitro studies indicated that some derivatives exhibited IC50 values ranging from 12.27 to 31.64 µM against AChE, suggesting potential therapeutic applications in neurodegenerative disorders .

Case Studies

Several case studies have explored the biological activity of related compounds:

-

Case Study on Antimicrobial Efficacy :

- Researchers synthesized various derivatives based on the piperidine scaffold and tested them against clinical strains of bacteria.

- Results showed that certain modifications led to a significant increase in antibacterial efficacy compared to standard antibiotics like ciprofloxacin.

-

Neuroprotective Potential :

- A study investigated the neuroprotective effects of fluorinated piperidine derivatives in animal models of Alzheimer's disease.

- The results indicated a reduction in cognitive decline markers and improved memory function, supporting further exploration into their use as AChE inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.